3-(Trifluoromethyl)benzenepropanal

Descripción

The exact mass of the compound 3-(Trifluoromethyl)benzenepropanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)benzenepropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)benzenepropanal including the price, delivery time, and more detailed information at info@benchchem.com.

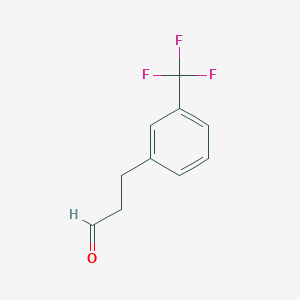

Structure

3D Structure

Propiedades

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCCHYPQHODSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461591 | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-41-8 | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21172-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Trifluoromethyl)benzenepropanal (CAS Number 21172-41-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzenepropanal, identified by CAS number 21172-41-8, is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a trifluoromethyl group on the benzene ring, imparts unique electronic properties that are valuable in the design of bioactive molecules. This compound is a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the signaling pathways of its primary downstream product, Cinacalcet.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for 3-(Trifluoromethyl)benzenepropanal.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 21172-41-8 | [4] |

| Molecular Formula | C₁₀H₉F₃O | [4][5] |

| Molecular Weight | 202.17 g/mol | [4][5] |

| Appearance | Colorless to pale yellow oil/liquid | [6][7] |

| Boiling Point | 207.4 °C | [7] |

| Flash Point | 93.1 °C | [7][8] |

| Density | 1.192 g/cm³ | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl acetate. | [9] |

| Storage Conditions | Store in a freezer at -20°C under an inert atmosphere. | [7][9][10] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Source(s) |

| Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [5] |

| Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5] |

| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Harmful if inhaled | Acute toxicity, inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5] |

| May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3) | P271: Use only outdoors or in a well-ventilated area. | [6] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (-CHO) as a triplet around 9.8 ppm. The aromatic protons will appear in the range of 7.2-7.6 ppm, with splitting patterns influenced by the meta-substitution of the trifluoromethyl group. The two methylene groups of the propyl chain will present as complex multiplets in the upfield region, typically between 2.8 and 3.2 ppm.

-

¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon of the aldehyde at approximately 200 ppm. The carbon of the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. The aromatic carbons will have distinct shifts, with the carbon attached to the CF₃ group showing a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1725 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-F stretching of the trifluoromethyl group will result in strong absorptions in the 1350-1100 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 202. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and rearrangements of the propyl chain.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)benzenepropanal

This compound is a crucial intermediate in the synthesis of Cinacalcet.[1][2] Below are two detailed synthetic methodologies.

This method involves the oxidation of the corresponding alcohol.

Materials:

-

3-(Trifluoromethyl)benzenepropanol

-

Dimethyl sulfoxide (DMSO)

-

Phosphorus pentoxide (P₂O₅) or Bi(trichloromethyl) carbonate

-

Triethylamine

-

Dichloromethane

-

5% Hydrochloric acid

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3-(Trifluoromethyl)benzenepropanol (1.0 g, 4.90 mmol) in dichloromethane (20 ml) is cooled in a water/ice bath.[9]

-

DMSO (770 mg, 9.80 mmol) and P₂O₅ (1.39 g, 9.80 mmol) are added in succession, and the mixture is stirred for 30 minutes, allowing the temperature to rise to 20°C.[9]

-

The reaction mixture is then cooled again in a water/ice bath, and triethylamine (2.4 ml, 17.15 mmol) is added.[9]

-

The resulting solution is stirred for one hour as the temperature rises to 20°C.[9]

-

The reaction is quenched by the addition of 5% HCl, and the phases are separated.[9]

-

The organic phase is further washed with 5% HCl, followed by a brine wash.[9]

-

The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield 3-(Trifluoromethyl)benzenepropanal.[9]

An improved and more sustainable method involves a Mizoroki-Heck cross-coupling reaction.[1][2][3]

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Acrolein diethyl acetal

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium acetate (nBu₄NOAc)

-

Potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA)

-

Toluene

-

Tetrahydrofuran (THF)

-

Hexane

Procedure:

-

A Mizoroki-Heck cross-coupling reaction is performed between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by Pd(OAc)₂ in the presence of nBu₄NOAc.[1][2]

-

This is followed by a hydrogenation reaction of the crude product mixture in a cascade process.[1][2]

-

The resulting mixture containing 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is then treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) in a mixture of THF and hexane at 0°C to room temperature.[1]

-

Hydrolysis of the reaction mixture yields 3-(Trifluoromethyl)benzenepropanal with excellent overall yield and high purity.[1][2]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of 3-(Trifluoromethyl)benzenepropanal.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Role in Drug Development: Cinacalcet's Mechanism of Action

3-(Trifluoromethyl)benzenepropanal is a precursor to Cinacalcet, a calcimimetic agent that modulates the calcium-sensing receptor (CaSR).[11] The CaSR is a G protein-coupled receptor (GPCR) crucial for regulating calcium homeostasis.

Cinacalcet acts as a positive allosteric modulator of the CaSR. It binds to a site within the receptor's transmembrane domain, increasing the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[11] This means the receptor can be activated at lower calcium concentrations, leading to the suppression of parathyroid hormone (PTH) secretion.

Signaling Pathway of Cinacalcet Action

The activation of the CaSR by Cinacalcet and Ca²⁺ initiates downstream signaling through multiple G proteins, primarily Gαq/11 and Gαi/o.[12][11]

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[12]

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]

The net effect of these signaling events in the parathyroid gland is the inhibition of PTH synthesis and secretion.

Caption: Cinacalcet allosterically modulates the CaSR, enhancing its sensitivity to Ca²⁺.

Conclusion

3-(Trifluoromethyl)benzenepropanal is a valuable building block in modern medicinal chemistry, primarily recognized for its role in the synthesis of Cinacalcet. Its unique chemical properties, stemming from the trifluoromethyl group, make it an important object of study for researchers in drug discovery and development. The experimental protocols provided herein offer reliable methods for its synthesis, and the elucidation of the downstream signaling pathways of its derivative, Cinacalcet, highlights its significance in therapeutic applications. This guide serves as a comprehensive technical resource for scientists and professionals working with this important chemical intermediate.

References

- 1. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. echemi.com [echemi.com]

- 8. 3-[3-(trifluoromethyl)phenyl]propanal21172-41-8,Purity_BONA CHEMICAL CO., LIMITED [molbase.com]

- 9. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]

- 10. 21172-41-8|3-(3-(Trifluoromethyl)phenyl)propanal|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)benzenepropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(Trifluoromethyl)benzenepropanal. It is a key intermediate in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism. This document details the physicochemical properties, spectroscopic data, and relevant experimental protocols for the synthesis and characterization of this compound. The synthesis pathway is also visualized to provide a clear understanding of its production process.

Introduction

3-(Trifluoromethyl)benzenepropanal, with the CAS number 21172-41-8, is an aromatic aldehyde of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a trifluoromethyl group on the benzene ring, imparts unique electronic properties that are often exploited in drug design to enhance metabolic stability and binding affinity. The primary application of this compound is as a crucial building block in the multi-step synthesis of Cinacalcet, a drug that modulates the calcium-sensing receptor. A thorough understanding of its molecular characteristics is therefore essential for process optimization and quality control in pharmaceutical manufacturing.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-(Trifluoromethyl)benzenepropanal consists of a benzene ring substituted at the meta-position with a trifluoromethyl (-CF3) group and a propanal (-CH2CH2CHO) group.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)benzenepropanal

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉F₃O | [1] |

| Molecular Weight | 202.17 g/mol | [1] |

| CAS Number | 21172-41-8 | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Boiling Point (Predicted) | 207.4 ± 35.0 °C | [2] |

| Density (Predicted) | 1.192 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehydic H | 9.8 | t | ~1.5 |

| Aromatic H's | 7.4 - 7.6 | m | - |

| Benzylic CH₂ | 3.0 | t | ~7.5 |

| Homobenzylic CH₂ | 2.8 | dt | ~7.5, ~1.5 |

Note: Predictions are based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~200 |

| C-CF₃ | ~131 (q, J ≈ 32 Hz) |

| Aromatic C-H | 123 - 135 |

| Aromatic C (ipso to propanal) | ~141 |

| -CF₃ | ~124 (q, J ≈ 272 Hz) |

| Benzylic CH₂ | ~45 |

| Homobenzylic CH₂ | ~28 |

Note: The trifluoromethyl group introduces characteristic quartet splitting for the carbon to which it is attached and the CF₃ carbon itself due to C-F coupling.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 202 | [M]⁺ (Molecular Ion) |

| 173 | [M - CHO]⁺ |

| 145 | [M - C₂H₄CHO]⁺ |

| 125 | [C₇H₄F₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Note: The fragmentation pattern is likely to be dominated by cleavage at the benzylic position and loss of the aldehyde group.

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared Absorption Peaks

| Wavenumber (cm⁻¹) | Vibration |

| ~2900-2800 | C-H stretch (aliphatic) |

| ~2720 | C-H stretch (aldehydic) |

| ~1725 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1330 | C-F stretch |

| ~1160, ~1120 | C-F stretch |

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)benzenepropanal

A common laboratory-scale synthesis involves the oxidation of 3-(Trifluoromethyl)benzenepropanol.

Materials:

-

3-(Trifluoromethyl)benzenepropanol

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Phosphorus pentoxide (P₂O₅)

-

Triethylamine (TEA)

-

5% Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-(Trifluoromethyl)benzenepropanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice-water bath.

-

Add dimethyl sulfoxide followed by the portion-wise addition of phosphorus pentoxide while maintaining the temperature.

-

Allow the reaction mixture to stir and warm to room temperature for approximately 30 minutes.

-

Cool the mixture again in an ice-water bath and slowly add triethylamine.

-

Let the reaction proceed at room temperature for about 1 hour.

-

Quench the reaction by adding 5% HCl.

-

Separate the organic layer and wash it sequentially with 5% HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

4.2.2. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Use electron ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to observe the molecular ion.

-

Analysis: Analyze the resulting mass-to-charge ratios of the parent ion and its fragments.

4.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is an oil, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Logical Workflow: Synthesis of Cinacalcet

3-(Trifluoromethyl)benzenepropanal is a key intermediate in the synthesis of Cinacalcet. The following diagram illustrates the logical workflow from the starting aldehyde to the final active pharmaceutical ingredient (API).[3][4]

Caption: Synthetic pathway from 3-(Trifluoromethyl)benzenepropanal to Cinacalcet HCl.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, properties, and synthesis of 3-(Trifluoromethyl)benzenepropanal. The compiled data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The visualization of its role in the synthesis of Cinacalcet highlights its industrial relevance. Further experimental validation of the predicted spectroscopic data is encouraged to refine our understanding of this important molecule.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033716) [hmdb.ca]

- 2. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Trifluoromethyl)benzenepropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethyl)benzenepropanal, a key intermediate in the synthesis of various pharmaceuticals, including the calcimimetic agent Cinacalcet.[1][2][3][4] The following sections detail the expected and reported spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Name | 3-(Trifluoromethyl)benzenepropanal | PubChem |

| Synonyms | 3-(3-(Trifluoromethyl)phenyl)propanal | PubChem |

| CAS Number | 21172-41-8 | [3] |

| Molecular Formula | C₁₀H₉F₃O | [2] |

| Molecular Weight | 202.17 g/mol | [2] |

| Exact Mass | 202.06054939 Da | [2] |

| Appearance | Colorless to pale yellow oil/liquid | [5] |

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 3-(Trifluoromethyl)benzenepropanal.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.4-7.6 | Multiplet (m) | 4H | Aromatic protons (C₆H₄) |

| ~3.0 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring (-CH₂-Ar) |

| ~2.8 | Triplet (t) | 2H | Methylene protons adjacent to the aldehyde group (-CH₂-CHO) |

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy for aromatic aldehydes. The aldehyde proton typically appears as a triplet due to coupling with the adjacent methylene group.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~201 | Aldehyde carbonyl carbon (-CHO) |

| ~120-140 | Aromatic carbons (C₆H₄) |

| ~124 (q, J ≈ 272 Hz) | Trifluoromethyl carbon (-CF₃) |

| ~45 | Methylene carbon adjacent to the aldehyde group (-CH₂-CHO) |

| ~28 | Methylene carbon adjacent to the aromatic ring (-CH₂-Ar) |

Note: Predicted values are based on data for analogous compounds and known substituent effects in ¹³C NMR.[7] The trifluoromethyl group's carbon signal is expected to appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H stretch |

| ~2900-2800 | Weak-Medium | Aliphatic C-H stretch |

| ~2720 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1725 | Strong | Carbonyl (C=O) stretch |

| ~1600, ~1450 | Medium | Aromatic C=C ring stretch |

| ~1330 | Strong | C-F stretch (trifluoromethyl group) |

Note: Characteristic absorption bands are based on typical values for aromatic aldehydes and trifluoromethylated aromatic compounds.[8][9][10][11]

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 202 | Moderate | [M]⁺ (Molecular ion) |

| 201 | Moderate | [M-H]⁺ |

| 173 | Moderate-Strong | [M-CHO]⁺ |

| 145 | Strong | [C₇H₄F₃]⁺ (Tropylium-like ion) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion from subsequent fragmentation) |

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry for aromatic aldehydes and trifluoromethylated compounds.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

3-(Trifluoromethyl)benzenepropanal sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency to the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

3-(Trifluoromethyl)benzenepropanal sample

-

Salt plates (NaCl or KBr) or an ATR accessory

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

Procedure (Attenuated Total Reflectance - ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

3-(Trifluoromethyl)benzenepropanal sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)[12]

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI) coupled to a separation technique (e.g., Gas Chromatography - GC).

Procedure (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 1 mg/mL in methanol).[12]

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Use a suitable capillary column (e.g., non-polar) and a temperature program to separate the analyte from any impurities.

-

-

Mass Spectrometry Analysis:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analyses.

Caption: General workflows for NMR, IR, and MS spectroscopic analyses.

Caption: Integration of spectroscopic data for structural confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(TRIFLUOROMETHYL)BENZENEPROPANAL | CymitQuimica [cymitquimica.com]

- 4. scribd.com [scribd.com]

- 5. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Aromatic Aldehyde IR Spectrum Guide - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Trifluoromethyl)benzenepropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Trifluoromethyl)benzenepropanal. This compound is a key intermediate in the synthesis of various pharmaceuticals, making a thorough understanding of its spectral characteristics essential for quality control and process optimization in drug development. This document presents a detailed analysis of the proton NMR data, a standardized experimental protocol for spectral acquisition, and a structural representation with proton assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(Trifluoromethyl)benzenepropanal exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform (CDCl₃) at 300 MHz, is summarized in the table below.[1]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Aldehydic-H | 9.75 | Singlet (s) | - | 1H |

| Aromatic-H | 7.31 - 7.38 | Multiplet (m) | - | 4H |

| α-CH₂ | 2.91 - 2.95 | Triplet (t) | 7.5, 15 | 2H |

| β-CH₂ | 2.62 - 2.77 | Multiplet (m) | 7.5, 7.8, 14.9, 15 | 2H |

Structural Representation and Proton Assignments

The following diagram illustrates the chemical structure of 3-(Trifluoromethyl)benzenepropanal with the corresponding proton assignments as detailed in the ¹H NMR data table.

Caption: Structure of 3-(Trifluoromethyl)benzenepropanal with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standardized procedure for the acquisition of a high-quality ¹H NMR spectrum of 3-(Trifluoromethyl)benzenepropanal.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 3-(Trifluoromethyl)benzenepropanal.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 300 MHz or 400 MHz spectrometer:

-

Spectrometer Frequency: 300 MHz or 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 scans (adjust as needed to achieve a good signal-to-noise ratio)

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient to cover the expected chemical shift range.

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing.

-

Integration: Integrate the area under each signal to determine the relative number of protons contributing to each resonance.

-

Peak Picking: Identify the chemical shift of each peak and multiplet. For multiplets, determine the coupling constants (J-values) by measuring the distance between the split peaks in Hertz (Hz).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of 3-(Trifluoromethyl)benzenepropanal.

Caption: Logical workflow for the analysis of a ¹H NMR spectrum.

References

Physical and chemical properties of 3-(Trifluoromethyl)benzenepropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzenepropanal, a substituted aromatic aldehyde, is a key intermediate in the synthesis of various organic compounds. Its trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a compound of interest in synthetic organic chemistry and potentially in the development of novel molecules with biological activity. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and handling of 3-(Trifluoromethyl)benzenepropanal.

Chemical and Physical Properties

The properties of 3-(Trifluoromethyl)benzenepropanal are summarized below. It is important to note that while some experimental data is available, many of the physical properties are predicted values.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 3-[3-(Trifluoromethyl)phenyl]propanal | [1] |

| Synonyms | 3-(3-(Trifluoromethyl)phenyl)propanal, m-(Trifluoromethyl)hydrocinnamaldehyde | [2] |

| CAS Number | 21172-41-8 | [1] |

| Molecular Formula | C₁₀H₉F₃O | [1] |

| Molecular Weight | 202.17 g/mol | [1] |

| Appearance | Clear colorless to pale yellow oily liquid | [3] |

Physicochemical Data

| Property | Value | Remarks | Source |

| Boiling Point | 207.4 ± 35.0 °C | Predicted | |

| Density | 1.192 ± 0.06 g/cm³ | Predicted | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl acetate | Experimental | |

| Stability | Not very stable, a new spot on TLC if kept at room temperature overnight. | Experimental |

Synthesis

A common synthetic route to 3-(Trifluoromethyl)benzenepropanal involves the oxidation of the corresponding alcohol, 3-(Trifluoromethyl)benzenepropanol.[3]

Experimental Protocol: Oxidation of 3-(Trifluoromethyl)benzenepropanol[2]

-

Reaction Setup : A solution of 3-(Trifluoromethyl)benzenepropanol (1.0 g, 4.90 mmol) in dichloromethane (20 ml) is cooled in a water/ice bath.

-

Addition of Reagents : Dimethyl sulfoxide (DMSO) (770 mg, 9.80 mmol) and phosphorus pentoxide (P₂O₅) (1.39 g, 9.80 mmol) are added in succession to the cooled solution.

-

Reaction : The mixture is stirred for 30 minutes, during which the temperature is allowed to rise to 20°C.

-

Work-up : The reaction mixture is then cooled again in a water/ice bath, and triethylamine (2.4 ml, 17.15 mmol) is added. The resulting solution is kept under stirring while the temperature rises to 20°C. After one hour, the mixture is treated with 5% HCl.

-

Extraction and Purification : The phases are separated, and the organic phase is further washed with 5% HCl. The organic phase is then washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford 0.99 g of 3-(Trifluoromethyl)benzenepropanal in quantitative yield.[3]

Reactivity and Chemical Properties

The chemical behavior of 3-(Trifluoromethyl)benzenepropanal is primarily dictated by the aldehyde functional group and the electron-withdrawing nature of the trifluoromethyl substituent on the benzene ring.

-

Aldehyde Group Reactivity : The aldehyde functional group is susceptible to nucleophilic attack and can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, acetals, and cyanohydrins.

-

Influence of the Trifluoromethyl Group : The -CF₃ group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.

Experimental Protocols for Property Determination

Determination of Boiling Point (Generalized Protocol)

The boiling point of a liquid can be determined using a micro-scale method with a Thiele tube or a similar apparatus.

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a controlled manner in a heating bath (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility (Generalized Protocol)

The solubility of a compound in various solvents can be determined by a simple miscibility test.

-

Approximately 0.1 mL of 3-(Trifluoromethyl)benzenepropanal is added to a test tube.

-

A small volume (e.g., 1 mL) of the solvent to be tested is added to the test tube.

-

The mixture is agitated vigorously.

-

The mixture is observed to see if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble). This can be tested with a range of polar and non-polar solvents.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of 3-(Trifluoromethyl)benzenepropanal. Its primary documented use is as an intermediate in organic synthesis.[3] Further research would be required to investigate any potential pharmacological effects.

Safety and Handling

3-(Trifluoromethyl)benzenepropanal is classified as harmful and an irritant.[1]

GHS Hazard Information[1]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H332 : Harmful if inhaled.

Precautionary Statements[1]

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/ eye protection/ face protection.

It should be handled in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.[3]

Conclusion

3-(Trifluoromethyl)benzenepropanal is a valuable synthetic intermediate. While its physical properties are not extensively documented experimentally, its synthesis and basic chemical reactivity are understood. The lack of data on its biological activity presents an opportunity for future research, particularly for scientists in drug discovery and development who may explore its potential as a building block for novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)benzenepropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzenepropanal, a key intermediate in the synthesis of the calcimimetic agent Cinacalcet. This document details its chemical identity, physicochemical properties, synthesis, and analysis, as well as the biological context of its principal downstream application.

Chemical Identity and Nomenclature

IUPAC Name: 3-[3-(Trifluoromethyl)phenyl]propanal[1]

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

-

3-(Trifluoromethyl)benzenepropanal

-

3-(3-(Trifluoromethyl)phenyl)propanal[1]

-

m-(Trifluoromethyl)hydrocinnamaldehyde

-

3-(3-(Trifluoromethyl)phenyl)propionaldehyde

-

Benzenepropanal, 3-(trifluoromethyl)-[1]

-

Cinacalcet Impurity 36[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for 3-(Trifluoromethyl)benzenepropanal is presented in the tables below. This information is crucial for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O | [1] |

| Molecular Weight | 202.17 g/mol | [1] |

| Physical Form | Colorless to pale yellow oil/liquid | [2][3] |

| Boiling Point | 207.4 °C (Predicted) | [3] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Inert atmosphere, store in freezer at -20°C | [2][3] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H-NMR (300 MHz, CDCl₃) | δ 9.75 (s, 1H), 7.38–7.31 (m, 4H), 2.95–2.91 (t, J = 7.5, 15 Hz, 2H), 2.77–2.73 (t, J = 7.8, 14.9 Hz, 1H), 2.66–2.62 (t, J = 7.5, 15, 1H) | [4] |

| ¹³C-NMR (76 MHz, CDCl₃) | δ 200.67, 141.33, 131.82, 129.03, 125.02, 123.22, 44.94, 27.76 | [4] |

| Mass Spectrometry (GC-MS) | m/z: 202 [M]⁺, 183 [M-F]⁺, 160 [M-C₂H₅O]⁺, 133 [M-F₃]⁺ | [4] |

Biological Significance and Downstream Signaling Pathways

3-(Trifluoromethyl)benzenepropanal is primarily of interest due to its role as a crucial building block in the synthesis of Cinacalcet.[5] Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[6] The CaSR is a G protein-coupled receptor that plays a central role in regulating calcium homeostasis.[6][7]

The mechanism of action of Cinacalcet, the downstream product of 3-(Trifluoromethyl)benzenepropanal, involves enhancing the sensitivity of the CaSR to extracellular calcium.[8][9] This leads to a downstream signaling cascade that ultimately suppresses the secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[8][10]

Caption: Signaling pathway of Cinacalcet via the Calcium-Sensing Receptor.

Experimental Protocols

Synthesis of 3-(Trifluoromethyl)benzenepropanal

The following is a representative protocol for the synthesis of 3-(Trifluoromethyl)benzenepropanal, adapted from a published improved method. This multi-step synthesis involves a Mizoroki-Heck cross-coupling reaction followed by hydrogenation and hydrolysis.

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)benzenepropanal.

Detailed Methodology:

-

Mizoroki-Heck Cross-Coupling: 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal are reacted in the presence of a palladium catalyst, such as Pd(OAc)₂, and tetrabutylammonium acetate (nBu₄NOAc). This reaction can be performed under conventional heating or microwave-assisted conditions to reduce reaction times.

-

Hydrogenation: The crude mixture from the coupling reaction undergoes hydrogenation. This step reduces the carbon-carbon double bond formed during the Heck reaction.

-

Hydrolysis: The resulting 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is treated with aqueous hydrochloric acid to hydrolyze the diethyl acetal, yielding the final product, 3-(Trifluoromethyl)benzenepropanal.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust analytical method for the characterization and purity assessment of 3-(Trifluoromethyl)benzenepropanal and related impurities can be developed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent with an Electron Ionization (EI) source.

-

Column: A capillary column suitable for the analysis of aromatic aldehydes, for instance, a 6% cyanopropyl phenyl and 94% dimethylpolysiloxane stationary phase.

-

Carrier Gas: Helium.

-

Injection Mode: Split injection.

-

Oven Program: A temperature gradient program should be optimized to ensure good separation of the analyte from any impurities and the solvent. A typical starting point could be an initial temperature of 60°C, held for 2 minutes, followed by a ramp to 250°C at 10°C/min, and a final hold for 5 minutes.

-

Mass Spectrometer Mode: Selective Ion Monitoring (SIM) can be used for trace-level quantification, monitoring the characteristic ions of 3-(Trifluoromethyl)benzenepropanal (m/z 202, 183, 160, 133). Full scan mode is suitable for initial identification and qualitative analysis.

-

Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

This technical guide provides a foundational understanding of 3-(Trifluoromethyl)benzenepropanal for professionals in research and drug development. The provided data and protocols can serve as a valuable resource for the synthesis, analysis, and application of this important chemical intermediate.

References

- 1. 3-(Trifluoromethyl)benzenepropanal | C10H9F3O | CID 11298612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-(Trifluoromethyl)phenyl)propanal | 21172-41-8 [chemicalbook.com]

- 3. 3-(3-(Trifluoromethyl)phenyl)propanal [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]

- 8. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Mizoroki-Heck Reaction with 3-(Trifluoromethyl)benzenepropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[2][3] Its significance is highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[4] The reaction is valued for its tolerance of a wide variety of functional groups and its ability to proceed under relatively mild conditions.[5]

These application notes provide a detailed protocol for the Mizoroki-Heck reaction of an aryl halide with 3-(Trifluoromethyl)benzenepropanal, an α,β-unsaturated aldehyde. The trifluoromethyl group is a common motif in pharmaceuticals that can enhance metabolic stability and binding affinity. Therefore, the arylation of 3-(Trifluoromethyl)benzenepropanal via the Mizoroki-Heck reaction is a valuable transformation for the synthesis of novel drug candidates.

Reaction Principle

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[4] The generally accepted mechanism involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[6]

-

Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.[4][7]

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond and a palladium-hydride species.[7]

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, completing the cycle.[6]

Experimental Protocols

The following is a representative protocol for the Mizoroki-Heck reaction of an aryl halide with 3-(Trifluoromethyl)benzenepropanal. The conditions are based on established procedures for similar α,β-unsaturated aldehydes and electron-deficient alkenes.[8]

Materials:

-

Aryl halide (e.g., 4-iodoanisole)

-

3-(Trifluoromethyl)benzenepropanal

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 3-(Trifluoromethyl)benzenepropanal (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., triethylamine, 1.5 mmol).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the Mizoroki-Heck reaction with 3-(Trifluoromethyl)benzenepropanal.

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |

| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | MeCN | 80 | 24 | 78 |

| 3-Bromopyridine | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 100 | 18 | 75 |

Note: Yields are hypothetical and based on typical results for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualizations

Catalytic Cycle of the Mizoroki-Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Caption: General experimental workflow for the Mizoroki-Heck reaction.

Safety Considerations

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Verify the activity of the palladium catalyst.

-

Optimize the reaction temperature, time, and base.

-

Consider using a different ligand or solvent system.

-

-

Formation of Side Products:

-

Lowering the reaction temperature may improve selectivity.

-

Ensure a strictly inert atmosphere to prevent catalyst deactivation or side reactions.

-

Isomerization of the double bond can sometimes occur; reaction conditions may need to be adjusted.

-

Conclusion

The Mizoroki-Heck reaction is a versatile and reliable method for the arylation of 3-(Trifluoromethyl)benzenepropanal. The provided protocol serves as a starting point for researchers to develop and optimize this important transformation for the synthesis of novel compounds with potential applications in drug discovery and development. Careful attention to experimental parameters and safety precautions is essential for successful and reproducible results.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. scienceinfo.com [scienceinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Reductive Amination of 3-(Trifluoromethyl)benzenepropanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of primary, secondary, and tertiary amines. This application note provides detailed protocols for the reductive amination of 3-(Trifluoromethyl)benzenepropanal, a valuable building block in the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The protocols outlined below describe the use of two common and effective reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), for the synthesis of a variety of N-substituted 3-(trifluoromethyl)phenylpropanamines.

Application Notes

The 3-(trifluoromethyl)phenylpropylamine scaffold is a key pharmacophore in a range of biologically active compounds. The trifluoromethyl group, a bioisostere of a methyl group, imparts unique properties to molecules, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, prolonging the in vivo half-life of a drug.

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulated pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby amine functionalities, influencing their ionization state at physiological pH and affecting drug-receptor interactions.

These properties make 3-(trifluoromethyl)phenylpropylamine derivatives attractive candidates for the development of new drugs targeting a variety of diseases.

Reaction Pathway: General Overview

The reductive amination of 3-(Trifluoromethyl)benzenepropanal proceeds via a one-pot, two-step sequence. First, the aldehyde reacts with a primary or secondary amine to form an intermediate iminium ion. This is followed by the in-situ reduction of the iminium ion by a hydride-donating reagent to yield the final amine product.

Caption: General reaction pathway for the reductive amination of 3-(Trifluoromethyl)benzenepropanal.

Key Reagents and Comparison

The choice of reducing agent is critical for the success of a reductive amination reaction. The two protocols provided utilize sodium triacetoxyborohydride and sodium cyanoborohydride, each with distinct advantages.

| Reducing Agent | Common Solvents | Key Characteristics |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for imines and iminium ions over aldehydes and ketones.[1][2] Tolerates a wide range of functional groups. Moisture-sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Stable in protic solvents. Effective at neutral or slightly acidic pH. Generates toxic cyanide waste. |

Experimental Protocols

The following are detailed protocols for the reductive amination of 3-(Trifluoromethyl)benzenepropanal. These procedures are adapted from established methods for similar aldehydes and should be optimized for specific substrates.[1][2]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is generally preferred due to the mildness and selectivity of the reducing agent.[1][2]

Materials:

-

3-(Trifluoromethyl)benzenepropanal

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (1.2 - 1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, 0-1 equivalent for less reactive amines)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a stirred solution of 3-(Trifluoromethyl)benzenepropanal (1.0 equivalent) in DCM or DCE (approximately 0.1-0.2 M concentration) at room temperature, add the desired primary or secondary amine (1.0 - 1.2 equivalents).

-

If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

-

Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive amines, the addition of a catalytic amount of acetic acid may be beneficial.

-

Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise over 10-15 minutes. The reaction is typically exothermic.

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-(trifluoromethyl)phenylpropanamine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is effective in protic solvents and is a robust alternative to Protocol 1.

Materials:

-

3-(Trifluoromethyl)benzenepropanal

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Sodium cyanoborohydride (1.2 - 1.5 equivalents)

-

Methanol (MeOH)

-

Acetic acid (to adjust pH to 6-7)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Separatory funnel

Procedure:

-

Dissolve 3-(Trifluoromethyl)benzenepropanal (1.0 equivalent) and the primary or secondary amine (1.0 - 1.2 equivalents) in methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Stir the solution at room temperature.

-

Carefully adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

-

Add sodium cyanoborohydride (1.2 - 1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid. Caution: This may generate hydrogen cyanide gas; perform in a well-ventilated fume hood.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Separate the layers and extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes expected reaction parameters for the reductive amination of 3-(Trifluoromethyl)benzenepropanal with representative primary and secondary amines based on general procedures. Actual results may vary.

| Entry | Amine | Reducing Agent | Solvent | Time (h) | Expected Yield (%) |

| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 4 | 85-95 |

| 2 | Morpholine | NaBH(OAc)₃ | DCE | 6 | 80-90 |

| 3 | Aniline | NaBH₃CN | MeOH | 12 | 70-85 |

| 4 | n-Butylamine | NaBH(OAc)₃ | DCM | 3 | 90-98 |

| 5 | Diethylamine | NaBH₃CN | MeOH | 8 | 75-88 |

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination and subsequent workup and purification.

Caption: A typical experimental workflow for reductive amination.

Conclusion

The protocols provided herein offer robust and versatile methods for the synthesis of a diverse library of N-substituted 3-(trifluoromethyl)phenylpropanamines from 3-(Trifluoromethyl)benzenepropanal. The choice of reducing agent and reaction conditions can be tailored to the specific amine substrate. These synthesized compounds can serve as valuable intermediates or final products in drug discovery and development programs, leveraging the unique properties imparted by the trifluoromethyl group. Careful monitoring and optimization of the reaction conditions are recommended to achieve high yields and purity.

References

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(Trifluoromethyl)benzenepropanal in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and utilization of 3-(Trifluoromethyl)benzenepropanal, a key intermediate in the pharmaceutical industry. The document details established protocols for its synthesis via Mizoroki-Heck coupling and the oxidation of its corresponding alcohol. Furthermore, it presents a thorough methodology for its application in the synthesis of Cinacalcet, a calcimimetic agent. Quantitative data from cited experiments are summarized in tabular format for comparative analysis. Diagrams illustrating the experimental workflow and the signaling pathway of Cinacalcet's mechanism of action are provided to enhance understanding.

Introduction

3-(Trifluoromethyl)benzenepropanal is a crucial building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. This intermediate is most notably used in the production of Cinacalcet, a drug for treating secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] The versatile reactivity of the aldehyde functional group makes it a valuable synthon for creating complex molecular architectures in drug discovery.[3]

Synthesis of 3-(Trifluoromethyl)benzenepropanal

There are two primary routes for the synthesis of 3-(Trifluoromethyl)benzenepropanal: the Mizoroki-Heck cross-coupling reaction and the oxidation of 3-(3-trifluoromethylphenyl)propanol.

Protocol 1: Mizoroki-Heck Cross-Coupling Reaction

This protocol describes an improved and sustainable method for the synthesis of 3-(Trifluoromethyl)benzenepropanal.[1][2]

Experimental Workflow: Mizoroki-Heck Reaction

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)benzenepropanal via Mizoroki-Heck coupling.

Materials:

-

1-bromo-3-(trifluoromethyl)benzene

-

Acrolein diethyl acetal

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tetrabutylammonium acetate (nBu₄NOAc)

-

Solvent (e.g., DMF)

-

Hydrogen source for hydrogenation

-

Acid for hydrolysis (e.g., HCl)

Procedure:

-

Mizoroki-Heck Coupling: In a reaction vessel, combine 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal, Pd(OAc)₂, and nBu₄NOAc in a suitable solvent.

-

Heat the reaction mixture under conventional heating or using microwave irradiation to expedite the reaction.[1]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the crude mixture is used directly in the next step.

-

Hydrogenation: The crude product from the previous step is subjected to hydrogenation to reduce the double bond.

-

Hydrolysis: The resulting 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is hydrolyzed under acidic conditions to yield 3-(Trifluoromethyl)benzenepropanal.[1]

Quantitative Data: Mizoroki-Heck Reaction Conditions and Yields

| Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | nBu₄NOAc | DMF | 120 | 24 | 85 | [1] |

| Pd(OAc)₂ | nBu₄NOAc (Microwave) | DMF | 150 | 0.5 | 88 | [1] |

Protocol 2: Oxidation of 3-(3-Trifluoromethylphenyl)propanol

This method involves the oxidation of the corresponding alcohol to the aldehyde.

Experimental Workflow: Oxidation

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)benzenepropanal via oxidation.

Materials:

-

3-(3-Trifluoromethylphenyl)propanol

-

Oxidizing agent (e.g., DMSO, oxalyl chloride, triethylamine for Swern oxidation)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure (Swern Oxidation Example):

-

In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

-

Slowly add a solution of DMSO in dichloromethane.

-

Add a solution of 3-(3-Trifluoromethylphenyl)propanol in dichloromethane.

-

Stir for the appropriate time, then add triethylamine.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and perform a standard aqueous work-up.

-

Purify the crude product by chromatography to obtain 3-(Trifluoromethyl)benzenepropanal.

Application in Pharmaceutical Intermediate Synthesis: Cinacalcet

3-(Trifluoromethyl)benzenepropanal is a pivotal intermediate in the synthesis of Cinacalcet. The key transformation is a reductive amination reaction.[1][3]

Protocol 3: Reductive Amination for Cinacalcet Synthesis

Experimental Workflow: Cinacalcet Synthesis

Caption: Workflow for the synthesis of Cinacalcet via reductive amination.

Materials:

-

3-(Trifluoromethyl)benzenepropanal

-

(R)-(+)-1-(1-Naphthyl)ethylamine

-

Reducing agent (e.g., H₂ gas and Pd/C catalyst, or a hydride reagent like sodium triacetoxyborohydride)

-

Solvent (e.g., Methanol, Ethanol)

Procedure:

-

Dissolve 3-(Trifluoromethyl)benzenepropanal and (R)-(+)-1-(1-Naphthyl)ethylamine in a suitable solvent.

-

The mixture is stirred to allow for the formation of the intermediate imine.

-

Introduce the reducing agent. If using catalytic hydrogenation, add the Pd/C catalyst and subject the mixture to a hydrogen atmosphere.

-

Monitor the reaction until completion.

-

After the reaction, filter off the catalyst (if applicable) and remove the solvent under reduced pressure.

-

The crude Cinacalcet can be purified by crystallization or chromatography.

Quantitative Data: Reductive Amination for Cinacalcet Synthesis

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 0.28% Pd/Al₂O₃ | H₂ | Ethanol | 25 | 24 | 95 | [1] |

| 0.18% Rh/Al₂O₃ | H₂ | Ethanol | 25 | 24 | 92 | [1] |

| 0.18% Pd/Al₂O₃ (recovered) | H₂ | Ethanol | 25 | 24 | 93 | [1] |

Mechanism of Action of Cinacalcet: Signaling Pathway

Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland. This enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.

Signaling Pathway of Cinacalcet

Caption: Simplified signaling pathway of Cinacalcet's action on the parathyroid chief cell.

Conclusion

3-(Trifluoromethyl)benzenepropanal is an indispensable intermediate in modern pharmaceutical synthesis, particularly for the production of Cinacalcet. The protocols detailed in these notes provide robust and efficient methods for its synthesis and subsequent utilization. The provided quantitative data and diagrams serve as valuable resources for researchers and professionals in the field of drug development, facilitating a deeper understanding and practical application of these chemical transformations.

References

Synthesis of 3-(Trifluoromethyl)benzenepropanal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Trifluoromethyl)benzenepropanal is a valuable intermediate in organic synthesis, notably utilized in the preparation of active pharmaceutical ingredients (APIs) such as Cinacalcet.[1][2] The trifluoromethyl group can enhance metabolic stability and bioavailability in drug candidates. This document outlines detailed protocols for two distinct synthetic routes to obtain this aldehyde.

Method 1: Oxidation of 3-(Trifluoromethyl)benzenepropanol

This method provides a direct, one-step synthesis to the target aldehyde from its corresponding alcohol. The protocol detailed below is based on an oxidation reaction using dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P₂O₅), followed by workup with triethylamine.

Experimental Protocol

A solution of 3-(Trifluoromethyl)benzenepropanol (1.0 g, 4.90 mmol) in dichloromethane (20 ml) is cooled in a water/ice bath.[3] To this solution, DMSO (770 mg, 9.80 mmol) and P₂O₅ (1.39 g, 9.80 mmol) are added in succession. The mixture is stirred for 30 minutes, during which the temperature is allowed to rise to 20°C. The reaction mixture is then cooled again in a water/ice bath, and triethylamine (2.4 ml, 17.15 mmol) is added. The resulting solution is stirred for one hour while the temperature again rises to 20°C. For workup, the mixture is treated with 5% HCl. The phases are separated, and the organic layer is washed again with 5% HCl, followed by a brine wash. The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the final product.[3]

Data Summary for Oxidation Reaction

| Parameter | Value |

| Starting Material | 3-(Trifluoromethyl)benzenepropanol |

| Oxidizing Agents | DMSO, P₂O₅ |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0°C to 20°C |

| Reaction Time | 1.5 hours |

| Yield | Quantitative[3] |

Method 2: Multi-step Synthesis via Mizoroki-Heck Reaction

This improved process involves a cascade of reactions beginning with a Mizoroki-Heck cross-coupling, followed by hydrogenation and hydrolysis to yield the desired aldehyde.[1][2][4] This route is particularly relevant for the sustainable production of intermediates for APIs like Cinacalcet.[1][2]

Experimental Protocols

Step 1: Mizoroki-Heck Cross-Coupling This step couples 1-bromo-3-(trifluoromethyl)benzene with acrolein diethyl acetal. The reaction is catalyzed by Pd(OAc)₂ in the presence of tetrabutylammonium acetate (nBu₄NOAc).[1][2] This reaction can be performed under both conventional heating and microwave-assisted conditions to reduce reaction times.[1][2]

Step 2: Hydrogenation The crude mixture from the Mizoroki-Heck reaction undergoes a hydrogenation reaction.[1][2] This step reduces the double bond formed during the coupling.

Step 3: Hydrolysis The resulting 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene is treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions, followed by hydrolysis to yield 3-(Trifluoromethyl)benzenepropanal with excellent overall yield and high purity.[1][2]

Data Summary for Mizoroki-Heck Route

| Step | Key Reagents/Catalysts | Solvent | Key Conditions |

| Mizoroki-Heck | 1-bromo-3-(trifluoromethyl)benzene, acrolein diethyl acetal, Pd(OAc)₂, nBu₄NOAc | DMF (Note: efforts to replace with greener solvents are ongoing)[1] | Conventional heating or Microwave irradiation[1][2] |

| Hydrogenation | H₂ gas | Ethanol[1] | - |

| Hydrolysis | Potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) | Diethyl ether[1] | Mild conditions[1][2] |

Purification

For crude products, purification can be achieved via the formation of a bisulfite adduct.[1] The aldehyde forms a crystalline adduct with sodium bisulfite, which can be isolated by filtration. The pure aldehyde is then regenerated from the adduct.[1]

Visualized Workflow: Mizoroki-Heck Synthesis Route

Caption: Multi-step synthesis of 3-(Trifluoromethyl)benzenepropanal.

References

Application Notes and Protocols for the Synthesis of 3-(Trifluoromethyl)benzenepropanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-(Trifluoromethyl)benzenepropanal, a key intermediate in the production of pharmaceuticals such as Cinacalcet.[1][2][3] The protocols outlined below are based on established chemical literature and offer different synthetic strategies, including an improved sustainable process and high-yield oxidation methods.

Method 1: Oxidation of 3-(Trifluoromethyl)benzenepropanol